methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate
Overview
Description
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate is an organic compound with the molecular formula C7H14O2S. This compound is characterized by the presence of a methyl ester group and a methylsulfanyl group attached to a propionic acid backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2,2-Dimethyl-3-methylsulfanyl-propionic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Scientific Research Applications
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components.
Comparison with Similar Compounds
methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate can be compared with similar compounds such as:
2,2-Dimethyl-3-hydroxypropionic acid methyl ester: This compound has a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
2,2-Dimethyl-3-methylsulfanyl-propanoic acid: The free acid form of the ester, which has different solubility and reactivity properties.
Methionine sulfoximine: A naturally occurring analogue of methionine with a similar methylsulfanyl group, used in biochemical studies.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-methylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSHOVXBGIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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